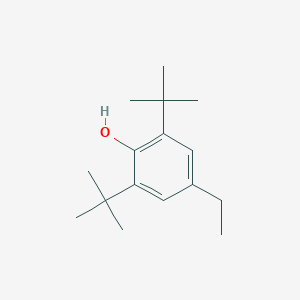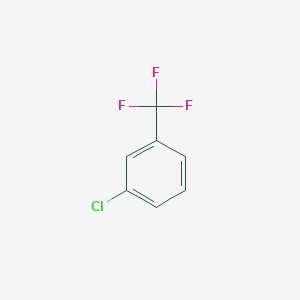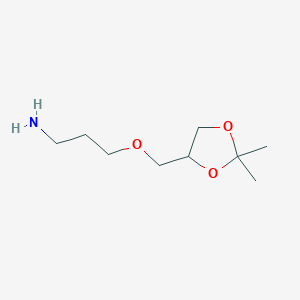
2,6-二氨基嘌呤硫酸盐
描述
It is an essential component of nucleic acids, such as DNA and RNA, and serves as a precursor to other vital biomolecules, including ATP, NAD, and FAD. This compound plays a crucial role in various biological processes, making it a significant subject of scientific research.
科学研究应用
2,6-Diaminopurine sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other purine derivatives and as a reagent in various chemical reactions.
Biology: Plays a crucial role in the study of nucleic acids and their functions, as well as in the investigation of metabolic pathways involving ATP, NAD, and FAD.
Medicine: Explored for its potential therapeutic applications, including its role in anticancer research and as a component of antiviral drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
2,6-Diaminopurine (DAP) is a nucleobase analog of adenine . It is found instead of adenine (A) in the genetic material of some bacteriophage viruses . The primary targets of 2,6-Diaminopurine are the adenine bases in the DNA .
Mode of Action
When incorporated into double-stranded DNA (dsDNA), 2,6-Diaminopurine forms three hydrogen bonds with thymine (T), as it is identical to adenine (A) but has an additional amine group at position 2 . This improved stability affects protein-binding interactions that rely on those differences .
Biochemical Pathways
2,6-Diaminopurine is produced in two steps. The enzyme MazZ first performs: dGTP + H2O = dGMP + diphosphate. The enzyme PurZ then performs: (d)ATP + dGMP + L-aspartate = (d)ADP + phosphate + 2-aminodeoxyadenylosuccinate (dSMP) .
Pharmacokinetics
It is known that 2,6-diaminopurine can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)amp .
Result of Action
The result of 2,6-Diaminopurine’s action is the increased stability of the DNA molecule, without sacrificing sequence specificity . In Calu-6 cancer cells, where the TP53 gene has a UGA nonsense mutation, 2,6-Diaminopurine treatment increases p53 level .
Action Environment
The action of 2,6-Diaminopurine is influenced by environmental factors such as ultraviolet radiation (UVR). UVR from the sun is essential for the prebiotic syntheses of nucleotides, but it can also induce photolesions such as the cyclobutane pyrimidine dimers (CPDs) to RNA or DNA oligonucleotide in prebiotic Earth . 2,6-Diaminopurine has been proposed to repair CPDs in high yield under prebiotic conditions .
生化分析
Biochemical Properties
2,6-Diaminopurine sulfate plays a role in biochemical reactions, particularly in the genetic material of some bacteriophage viruses . It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme xanthine oxidase .
Cellular Effects
In cellular processes, 2,6-Diaminopurine sulfate has shown to influence cell function. In Calu-6 cancer cells, it has been observed to increase the level of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor .
Molecular Mechanism
At the molecular level, 2,6-Diaminopurine sulfate exerts its effects through various mechanisms. It has been proposed to repair cyclobutane pyrimidine dimers (CPDs), a type of DNA damage, in high yield under prebiotic conditions . It achieves this through its excellent electron-donating properties .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 2,6-Diaminopurine sulfate has shown stability and long-term effects on cellular function
Metabolic Pathways
2,6-Diaminopurine sulfate is involved in purine metabolism pathways . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Diaminopurine sulfate can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with ammonia, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions typically include elevated temperatures and controlled pH levels to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of 2,6-Diaminopurine sulfate often involves large-scale chemical synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques to achieve high purity levels suitable for various applications .
化学反应分析
Types of Reactions: 2,6-Diaminopurine sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced form using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often carried out in the presence of catalysts or under reflux conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 2,6-Diaminopurine sulfate, such as oxidized or reduced forms and substituted purine derivatives .
相似化合物的比较
2,6-Diaminopurine: A purine derivative with similar chemical properties and biological functions.
Adenine: Another purine base that is a key component of nucleic acids.
Guanine: A purine base that pairs with cytosine in DNA and RNA.
Uniqueness: 2,6-Diaminopurine sulfate is unique due to its sulfate salt form, which enhances its solubility and stability. This makes it particularly useful in various industrial and research applications where high solubility is required .
属性
IUPAC Name |
7H-purine-2,6-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6.H2O4S/c6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYLASPNTMEZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1904-98-9 (Parent) | |
| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6064612 | |
| Record name | 1H-Purine-2,6-diamine, sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7280-83-3 | |
| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7280-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Purine-2,6-diamine, sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Purine-2,6-diyldiamine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the inhibitory activity of 2,6-Diaminopurine sulfate against Neurospora crassa?
A1: The research by Thayer [] indicates that 2,6-Diaminopurine sulfate exhibits 50% inhibition of Neurospora crassa growth at concentrations between 100 and 1000 µg/ml. This places it within the category of compounds showing moderate inhibitory activity against this fungal species.
Q2: Is there structural information available for 2,6-Diaminopurine sulfate?
A2: While the provided abstracts don't contain specific structural data, one of them mentions "The crystal structure of 8‐aza‐2,6‐diaminopurine sulfate monohydrate" []. This suggests that structural studies, likely using X-ray crystallography, have been conducted on a closely related compound. Accessing the full text of this publication would provide detailed insights into the crystallographic parameters and molecular geometry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)](/img/structure/B146437.png)












